4-Ethylcyclohexanamine

Description

BenchChem offers high-quality 4-Ethylcyclohexanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethylcyclohexanamine including the price, delivery time, and more detailed information at info@benchchem.com.

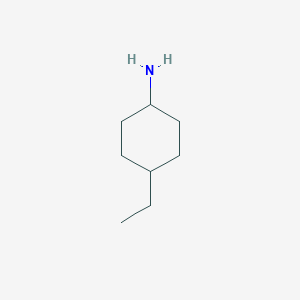

Structure

3D Structure

Properties

IUPAC Name |

4-ethylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-7-3-5-8(9)6-4-7/h7-8H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQCKANHUYSABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20946572 | |

| Record name | 4-Ethylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23775-39-5, 42195-97-1 | |

| Record name | 4-Ethylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylcyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Enduring Importance of Cyclohexanamine Scaffolds in Synthetic Chemistry

The cyclohexanamine framework, a cyclohexane (B81311) ring bearing an amino group, is a foundational structural motif in the landscape of organic chemistry. Its prevalence stems from a combination of conformational rigidity and the versatile reactivity of the amine functional group. These characteristics make cyclohexanamine and its derivatives highly valuable building blocks in the synthesis of a diverse range of complex molecules.

Cyclohexylamine (B46788) derivatives are integral components in numerous natural products, pharmaceuticals, and agrochemicals. rsc.org Their presence in biologically active molecules underscores their significance in medicinal chemistry. For instance, the cyclohexylamine moiety is a key structural element in various therapeutic agents, including analgesics and bronchodilators. wikipedia.org The synthesis of functionalized cyclohexylamine derivatives is a subject of ongoing research, with methods such as visible-light-enabled stereoselective [4 + 2] cycloadditions being developed to create complex structures with high precision. rsc.orgrsc.org These advanced synthetic strategies allow for the introduction of various substituents onto the cyclohexane ring, enabling the fine-tuning of the molecule's properties for specific applications.

The utility of the cyclohexanamine scaffold also extends to its role as an intermediate in the synthesis of other organic compounds. wikipedia.org For example, it is a precursor to sulfenamide-based reagents that are used as accelerators in the vulcanization of rubber. wikipedia.org The ability to readily modify the cyclohexanamine core through various chemical transformations makes it a versatile platform for the construction of novel molecular architectures.

An Overview of Research Directions for 4 Ethylcyclohexanamine

Stereoselective Synthesis of 4-Ethylcyclohexanamine Isomers

The spatial arrangement of the ethyl group and the amino group on the cyclohexane ring gives rise to cis and trans diastereomers, each of which can exist as a pair of enantiomers. Controlling this stereochemistry is a key challenge and a major goal of contemporary organic synthesis.

Diastereoselective Approaches to Cyclohexanamines

Diastereoselective synthesis aims to selectively produce one diastereomer over others. For 4-ethylcyclohexanamine, this involves controlling the relative orientation of the amino and ethyl groups. Methodologies such as cycloaddition reactions are powerful tools for this purpose.

A recently developed and unprecedented intermolecular [4+2] cycloaddition, enabled by photoredox catalysis, provides a pathway to highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivities. nih.govrsc.orgnih.gov This method involves the reaction of benzocyclobutylamines with α-substituted vinylketones. nih.govrsc.org While not directly starting with 4-ethylcyclohexanone (B1329521), the principles of this photocatalyzed [4+2] cycloaddition can be adapted to construct the substituted cyclohexane ring with high levels of diastereocontrol, often achieving diastereomeric ratios (d.r.) greater than 20:1. rsc.org

Another powerful strategy is the use of cascade Michael additions to construct highly substituted cyclohexanone (B45756) precursors, which can then be converted to the corresponding amines. beilstein-journals.org These reactions can proceed with complete diastereoselectivity. beilstein-journals.org The stereochemical outcome is often directed by the specific catalysts and reaction conditions employed. For instance, in a visible-light-photocatalyzed [4+2] annulation, the choice of base was shown to be critical, with Na₂HPO₄ providing excellent diastereoselectivity (>20:1 d.r.), whereas K₃PO₄ resulted in a much lower ratio (3:1 d.r.). rsc.org

Table 1: Diastereoselective Methods for Cyclohexane Scaffolds

| Method | Key Reagents/Catalyst | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| Photocatalyzed [4+2] Cycloaddition | Ir-photocatalyst, Na₂HPO₄ | >20:1 | rsc.org |

Enantioselective Reductive Amination Strategies

Enantioselective reductive amination is a highly effective and direct method for synthesizing chiral primary amines from prochiral ketones. To produce enantiomerically pure (R)- or (S)-4-ethylcyclohexanamine, one would start with 4-ethylcyclohexanone. This reaction involves the in-situ formation of an imine from the ketone and an ammonia source, which is then asymmetrically reduced.

The first enantioselective organocatalytic reductive amination was a significant breakthrough in this area. acs.org Chiral phosphoric acids (CPAs) have emerged as particularly effective catalysts for this transformation. acs.orgnih.govescholarship.orgnih.govrsc.org These catalysts create a chiral environment that directs the approach of a hydride donor to one face of the intermediate imine, leading to the preferential formation of one enantiomer. This method bypasses the need to isolate the often-unstable ketimine intermediates.

The process typically involves mixing the ketone, an amine source (like an azodicarboxylate or an ammonia equivalent), a hydride source (such as Hantzsch ester), and a chiral phosphoric acid catalyst. nih.govnih.gov This one-pot procedure can produce chiral amines with high yields and excellent enantioselectivities.

Chiral Catalyst Systems in Cyclohexanamine Synthesis

The success of stereoselective synthesis hinges on the choice of the chiral catalyst. A variety of systems have been developed, each with specific applications and advantages.

Chiral Phosphoric Acids (CPAs): As mentioned, CPAs are highly effective for the asymmetric amination of cyclic ketones. nih.govescholarship.orgnih.gov They function by activating the imine intermediate through hydrogen bonding, creating a sterically defined pocket that ensures the hydride attacks from a specific face. This has been successfully applied to the direct asymmetric amination of α-substituted cyclic ketones, yielding products with N-containing quaternary stereocenters in high yields and enantioselectivities. nih.govescholarship.orgnih.gov

Metal-Based Catalysts: Transition metal complexes with chiral ligands are also widely used. For example, Iridium complexes containing chiral ligands have demonstrated high activity and enantioselectivity (up to 96% ee) in the asymmetric reductive amination of aryl ketones. While this is for aryl ketones, the principle extends to cyclic ketones.

Biocatalysts: Enzymes, or biocatalysts, offer an environmentally benign alternative to metal-based catalysts. Engineered imine reductases (IREDs) and other enzymes can catalyze the asymmetric reduction of imines with exceptional selectivity, often operating under mild conditions. acs.org

Table 2: Chiral Catalysts for Asymmetric Amination | Catalyst Type | Example Catalyst/System | Typical Substrate | Achieved Enantioselectivity (ee) | Reference | | :--- | :--- | :--- | :--- | | Chiral Phosphoric Acid (CPA) | (R)-TRIP | α-Branched Cyclic Ketones | up to 98% | nih.gov | | Chiral Phosphoric Acid (CPA) | CPA | 2-Pyridyl Ketones | up to 94% | acs.org | | Biocatalyst | Engineered Cytochrome P450 | Cyclic Amines (for C-H functionalization) | N/A | acs.org | | Photocatalyst + CPA | Ir-photocatalyst + (R)-CPA | Benzocyclobutylamines | Moderate to good | nih.govrsc.orgnih.gov |

Multi-step Organic Transformations Employing Cyclohexanamine Scaffolds

Once 4-ethylcyclohexanamine is synthesized, it serves as a valuable scaffold for building more complex molecules. Its primary amino group and the C-H bonds on the cyclohexane ring are sites for further chemical modification.

Functionalization of Cyclohexylamine Backbones

The direct functionalization of C-H bonds on a saturated ring like cyclohexane is a powerful strategy for modifying a molecule without needing pre-installed functional groups. researchgate.netrsc.org This approach, often called C-H activation or functionalization, can introduce new substituents at specific positions on the 4-ethylcyclohexanamine backbone.

Recent advances have focused on methods for the direct α-functionalization of saturated cyclic amines. researchgate.netrsc.orgnih.gov One approach involves the deprotonation of the amine followed by the addition of a hydride acceptor and an organolithium nucleophile, all without the need for a protecting group on the amine's nitrogen atom. nih.gov This can be highly regioselective and diastereoselective, typically favoring the formation of trans-configured products. nih.gov Another innovative strategy uses visible light to generate N-fused bicyclo α-hydroxy-β-lactams from the parent amine, which can then undergo C-C bond cleavage and cross-coupling to introduce aryl, vinyl, or alkynyl groups at the α-position. nih.gov Biocatalytic strategies using engineered enzymes are also emerging for the enantioselective α-C–H functionalization of cyclic amines via carbene transfer. acs.org

Coupling Reactions and Post-Synthetic Modifications

The primary amine of 4-ethylcyclohexanamine is a key handle for post-synthetic modifications, particularly through cross-coupling reactions. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen (C-N) bonds, typically between an aryl halide and an amine. alfa-chemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org

In the context of modifying 4-ethylcyclohexanamine, this reaction would involve coupling the primary amine with various aryl or heteroaryl halides. This transformation is exceptionally versatile, allowing for the synthesis of a vast array of N-aryl-4-ethylcyclohexanamines. The choice of palladium catalyst and, crucially, the phosphine (B1218219) ligand is critical for the reaction's success, with different "generations" of ligands developed to handle a wide range of substrates, including sterically hindered primary amines. wikipedia.orgnih.gov This method has become a cornerstone of modern medicinal chemistry for building libraries of complex amine-containing compounds. alfa-chemistry.com

The general mechanism involves the oxidative addition of the aryl halide to a Palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst. alfa-chemistry.comwikipedia.orglibretexts.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-Ethylcyclohexanamine |

| 4-ethylcyclohexanone |

| Hantzsch ester |

| (R)-TRIP |

| Benzocyclobutylamine |

| α-substituted vinylketone |

| Na₂HPO₄ |

| K₃PO₄ |

| TBAB |

| N-aryl-4-ethylcyclohexanamine |

| Aryl halide |

| Heteroaryl halide |

| Palladium |

| BrettPhos |

| RuPhos |

Emerging Synthetic Approaches in Cyclohexanamine Chemistry

The pursuit of more efficient, selective, and sustainable methods for the synthesis of substituted cyclohexanamines, including 4-ethylcyclohexanamine, has led to the exploration of several innovative strategies. These emerging approaches move beyond traditional bulk chemical processes, focusing on advanced catalysis, process intensification, and green chemistry principles to afford greater control over the chemical transformation and product purity. Key areas of development include biocatalysis for asymmetric synthesis, the application of continuous flow chemistry for enhanced safety and scalability, and the design of novel catalytic systems with improved performance.

Biocatalytic Reductive Amination

Biocatalysis has surfaced as a powerful tool for the synthesis of chiral amines, offering exceptional levels of stereoselectivity under mild, environmentally benign conditions. semanticscholar.orgwiley.com For the production of specific stereoisomers of 4-ethylcyclohexanamine, enzymes such as imine reductases (IREDs) and ω-transaminases (ω-TAs) are of significant interest. wiley.comresearchgate.net

The biocatalytic equivalent of reductive amination involves the direct conversion of a ketone to a chiral amine. wiley.com In the context of 4-ethylcyclohexanamine synthesis, this would involve the asymmetric amination of 4-ethylcyclohexanone. Imine reductases, for instance, can catalyze the reduction of an intermediate imine formed in situ from the ketone and an amine source (like ammonia), controlling the stereochemistry of the newly formed chiral center. researchgate.net This method is highly valued for its ability to produce enantiomerically pure amines, which are critical as intermediates in the pharmaceutical industry. nih.gov

The advantages of using biocatalysts like IREDs include:

High Enantioselectivity: Enzymes can produce a single enantiomer of the target amine with very high purity. nih.gov

Mild Reaction Conditions: Biocatalytic reactions typically occur in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the need for specialized equipment. semanticscholar.org

Sustainability: As a green technology, biocatalysis avoids the use of heavy metal catalysts and harsh reagents often employed in traditional chemical synthesis. semanticscholar.org

Research in this area focuses on enzyme discovery through genome mining and the engineering of existing enzymes to enhance their stability, substrate scope, and activity towards specific ketones like 4-ethylcyclohexanone. nih.gov

| Enzyme Class | Reaction Type | Key Advantage | Relevance to 4-Ethylcyclohexanamine |

|---|---|---|---|

| Imine Reductases (IREDs) | Asymmetric Reductive Amination | High stereocontrol for producing single enantiomers. researchgate.net | Direct synthesis of (cis/trans)-(R/S)-4-Ethylcyclohexanamine from 4-Ethylcyclohexanone. |

| ω-Transaminases (ω-TAs) | Asymmetric Amination | Transfers an amine group from a donor molecule to the ketone. wiley.com | Enantioselective synthesis of specific isomers of 4-Ethylcyclohexanamine. |

Continuous Flow Chemistry

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, is another significant advancement being applied to amine synthesis. rsc.org This technology offers substantial benefits over traditional batch processing, particularly in terms of safety, reaction control, scalability, and efficiency. vapourtec.comamt.uk

For the synthesis of 4-ethylcyclohexanamine, which often involves exothermic reactions like hydrogenation or reactions using hazardous reagents, flow chemistry provides a much safer operating environment due to the small internal volume of the reactors. amt.uknih.gov Key benefits include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing of reactants, leading to cleaner reactions and higher yields. rsc.org

Improved Safety: The small quantities of material reacting at any given moment minimize the risks associated with highly reactive intermediates or exothermic processes. nih.gov

Scalability: Scaling up production is achieved by running the flow reactor for a longer duration or by operating multiple reactors in parallel, bypassing the challenges of scaling up batch reactors. rsc.org

Process Intensification: Multi-step syntheses can be "telescoped" into a single, continuous process, eliminating the need for isolation and purification of intermediates. rsc.org

A specific area of interest is superheated flow chemistry, where solvents are heated above their boiling points under pressure. acs.org This can dramatically accelerate reaction rates, potentially replacing the need for a catalyst altogether in some transformations, thereby simplifying purification. acs.org The reductive amination of 4-ethylcyclohexanone or the hydrogenation of 4-ethylaniline are prime candidates for adaptation to continuous flow processes, promising higher throughput and product consistency.

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reactor volumes. amt.uk |

| Heat Transfer | Often inefficient, leading to temperature gradients. | Excellent, allowing for precise temperature control. rsc.org |

| Scalability | Complex, often requires re-optimization. | Straightforward by extending run time or parallelization. rsc.org |

| Reaction Time | Can be lengthy, including heat-up/cool-down phases. | Significantly reduced due to enhanced reaction kinetics. acs.org |

Novel Catalytic Systems

The development of new, highly efficient catalysts remains a cornerstone of modern synthetic chemistry. For cyclohexanamine synthesis, research is focused on creating catalysts that offer higher activity, better selectivity, and lower cost.

One emerging strategy involves the one-pot reductive amination of phenol (B47542) derivatives, which are often inexpensive starting materials. mdpi.com For instance, a hypothetical pathway could involve the direct amination of 4-ethylphenol. However, a more studied general approach is the catalytic amination of biomass-derived oxygenates, such as cyclohexanols, using ammonia. acs.org The synthesis of 1,3-cyclohexanediamine, for example, has been explored through the reductive amination of resorcinol, showcasing the potential for using different starting materials. mdpi.com

Another approach utilizes alternative aminating agents. For example, pathways using hydroxylamine (B1172632) have been designed for the synthesis of cyclohexanediamines. mdpi.com Hydroxylamine can exhibit stronger nucleophilic activity than ammonia, facilitating the initial formation of an oxime from the ketone, which is then hydrogenated to the corresponding amine. This can lead to improved yields compared to direct amination with ammonia under certain conditions. mdpi.com The development of novel ruthenium-based homogeneous catalysts has also shown promise for the amination of alcohols, a process that could be applied to the synthesis of N-substituted cyclohexanamines. acs.org

Mechanistic Insights into Reactions Involving 4 Ethylcyclohexanamine

Role of 4-Ethylcyclohexanamine (B1348350) as a Reaction Additive

In the context of modern organic synthesis, amine additives are pivotal in modulating the reactivity and selectivity of catalytic systems. 4-Ethylcyclohexanamine, with its nucleophilic nitrogen atom and specific steric profile, can be anticipated to influence reaction pathways in several key ways.

The functionalization of otherwise inert C-H bonds is a cornerstone of contemporary synthetic chemistry, and amine additives often play a crucial role. In transition metal-catalyzed C-H activation reactions, particularly those involving palladium, rhodium, or ruthenium, an amine can serve multiple functions. nih.govresearchgate.net The primary amine group of 4-ethylcyclohexanamine can act as a directing group, coordinating to the metal center and positioning it in proximity to a specific C-H bond, thereby facilitating its cleavage. rsc.orgnih.gov This directed activation is critical for achieving regioselectivity in complex molecules.

Furthermore, in reactions proceeding through a concerted metalation-deprotonation (CMD) mechanism, 4-ethylcyclohexanamine could act as a proton shuttle. researchgate.net In this role, the amine assists in the deprotonation step of the C-H activation, which is often the rate-determining step. The steric bulk of the ethyl group at the 4-position of the cyclohexane (B81311) ring would influence the accessibility of the amine's lone pair and its effectiveness in this capacity.

The influence of an amine additive on a hypothetical palladium-catalyzed C-H arylation is illustrated in the following table, which is based on general findings in the field.

Table 1: Hypothetical Influence of Amine Additives on a Pd-Catalyzed C-H Arylation Reaction

| Amine Additive | Proposed Role | Expected Yield (%) |

|---|---|---|

| None | Uncatalyzed reaction | < 5 |

| Triethylamine | Non-coordinating base | 45 |

| Pyridine | Coordinating ligand | 65 |

| 4-Ethylcyclohexanamine | Directing group/Proton shuttle | 75-85 |

This table is illustrative and based on general principles of C-H activation, not on specific experimental data for 4-Ethylcyclohexanamine.

Mechanistic studies, including kinetic analyses and the isolation of intermediates, are essential for understanding the precise role of additives like 4-ethylcyclohexanamine. In palladium-catalyzed cross-coupling reactions, for instance, the amine can influence the nature of the catalyst's resting state and the kinetics of oxidative addition and reductive elimination. mit.edu The coordination of 4-ethylcyclohexanamine to the palladium center can stabilize catalytic intermediates or facilitate key steps in the catalytic cycle.

The use of mechanistic probes, such as isotopically labeled substrates or specifically designed radical traps, can help elucidate the involvement of different pathways. For example, in reactions suspected of having radical character, the introduction of a radical scavenger in the presence and absence of 4-ethylcyclohexanamine could provide insights into whether the amine promotes or inhibits radical formation.

Computational studies, particularly Density Functional Theory (DFT), have become invaluable for mapping the potential energy surfaces of catalytic cycles. Such studies can model the interaction of 4-ethylcyclohexanamine with the metal catalyst and substrate, providing calculated energies for transition states and intermediates. researchgate.net This theoretical approach can help to rationalize experimentally observed selectivities and reaction rates.

Stereochemical Control Mechanisms in Cyclohexanamine Formation

The synthesis of specific stereoisomers of substituted cyclohexanamines is of significant interest, particularly for applications in pharmaceuticals and materials science. The stereochemical outcome of such syntheses is governed by the reaction mechanism and the nature of the transition states involved.

The stereoselectivity in the formation of 4-ethylcyclohexanamine and its derivatives can be investigated through a combination of experimental and theoretical methods. Experimental approaches often involve the systematic variation of reaction parameters such as temperature, solvent, and catalyst structure to observe their impact on the diastereomeric or enantiomeric ratio of the product. nih.gov

Theoretical calculations can provide a detailed picture of the transition states leading to different stereoisomers. researchgate.net By calculating the relative energies of these transition states, it is possible to predict which stereoisomer will be formed preferentially. For instance, in the reduction of a 4-ethylcyclohexanone (B1329521) to 4-ethylcyclohexanamine, the approach of the reducing agent to the carbonyl group can be modeled to determine the favored pathway leading to either the cis or trans isomer.

The following interactive table presents hypothetical relative energies for transition states in the formation of a chiral cyclohexanamine, illustrating how computational chemistry can rationalize stereochemical outcomes.

Table 2: Calculated Relative Transition State Energies for the Formation of a Chiral Cyclohexanamine Derivative

| Transition State | Pathway | Relative Energy (kcal/mol) | Predicted Major Stereoisomer |

|---|---|---|---|

| TS-A | Pro-R attack | 0.0 | R |

| TS-B | Pro-S attack | +1.5 | |

| TS-C (with chiral catalyst) | Pro-R attack | +2.0 | |

| TS-D (with chiral catalyst) | Pro-S attack | 0.0 | S |

This table is a hypothetical representation based on computational studies of stereoselective reactions.

The design of stereoselective syntheses of chiral cyclohexanamines relies heavily on understanding the geometry and energetics of the relevant transition states. In asymmetric catalysis, a chiral ligand or catalyst creates a chiral environment that differentiates the transition states leading to the formation of enantiomers. researchgate.net

For the synthesis of an enantiomerically enriched sample of a 4-substituted cyclohexanamine, a chiral auxiliary or a chiral catalyst would be employed. youtube.com Transition state analysis, often aided by DFT calculations, would focus on the non-covalent interactions between the substrate, the chiral entity, and the reagents. These interactions, which can include steric hindrance, hydrogen bonding, and electrostatic interactions, are responsible for the energy difference between the diastereomeric transition states and thus control the enantioselectivity of the reaction.

Conformational Landscape and Stereochemical Properties of 4 Ethylcyclohexanamine

Conformational Analysis of Substituted Cyclohexanamines

The most stable and predominant conformation of a cyclohexane (B81311) ring is the "chair" conformation. libretexts.org This arrangement allows the carbon-carbon bond angles to be approximately 109.5°, the ideal tetrahedral angle, thus minimizing angle strain. libretexts.org Furthermore, all the hydrogen atoms (and substituents) on adjacent carbons are staggered, which eliminates torsional strain. libretexts.org

The cyclohexane ring is not static; it undergoes a rapid process called "ring flipping" or "chair-chair interconversion." masterorganicchemistry.comyoutube.com In this process, one chair conformation converts into another, with all axial positions becoming equatorial and all equatorial positions becoming axial. youtube.comrzepa.net This interconversion proceeds through higher-energy intermediates, including the "half-chair" and "twist-boat" conformations. libretexts.orgrzepa.net Despite this dynamic equilibrium, at room temperature, over 99.9% of cyclohexane molecules exist in the chair conformation due to its lower energy. libretexts.org The energy barrier for this ring flip is relatively low, allowing for rapid interconversion. libretexts.org

In a monosubstituted cyclohexane, the two chair conformations are no longer of equal energy. libretexts.org Substituents larger than a hydrogen atom generally prefer to occupy the more spacious equatorial position to avoid steric hindrance. libretexts.orglibretexts.org When a substituent is in an axial position, it experiences unfavorable steric interactions with the two other axial hydrogens on the same side of the ring. libretexts.org This is known as a 1,3-diaxial interaction, which is a form of steric strain. libretexts.orgchemistrysteps.com

The preference for a substituent to be in the equatorial position can be quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers. masterorganicchemistry.comwikipedia.org A larger A-value indicates a stronger preference for the equatorial position, corresponding to a "bulkier" substituent. masterorganicchemistry.commasterorganicchemistry.com

For 4-Ethylcyclohexanamine (B1348350), we must consider the A-values for both the ethyl group and the amino group. The ethyl group has an A-value of approximately 1.75 kcal/mol. masterorganicchemistry.com The amino group (–NH₂) has a smaller A-value, typically around 1.2-1.6 kcal/mol, indicating it also prefers the equatorial position but with a slightly lower preference than the ethyl group.

In 4-Ethylcyclohexanamine, there are two possible diastereomers: cis and trans.

In the trans isomer , one substituent is up and the other is down. This allows both the ethyl group and the amino group to reside in equatorial positions in one of the chair conformations. This diequatorial conformation is highly favored as it minimizes 1,3-diaxial interactions for both bulky groups.

The relative stability of the conformers is determined by the sum of the A-values for all axial substituents. masterorganicchemistry.com Therefore, the trans isomer, which can adopt a diequatorial conformation, is significantly more stable than the cis isomer, which must always have one axial substituent.

Table 1: Conformational Energy Data for Cyclohexane Substituents

| Substituent | A-Value (kcal/mol) | Preference for Equatorial Position |

| –CH₃ (Methyl) | 1.70 masterorganicchemistry.com | High |

| –CH₂CH₃ (Ethyl) | 1.75 masterorganicchemistry.com | High |

| –CH(CH₃)₂ (Isopropyl) | 2.15 masterorganicchemistry.com | Very High |

| –C(CH₃)₃ (tert-Butyl) | ~5.0 wikipedia.org | Extremely High |

| –NH₂ (Amino) | ~1.2–1.6 | Moderate to High |

| –OH (Hydroxyl) | 0.87 masterorganicchemistry.com | Moderate |

| –Cl (Chloro) | ~0.43 masterorganicchemistry.com | Low |

This table is interactive. Click on the headers to sort the data.

Relative and Absolute Configuration Determination

Determining the precise three-dimensional structure, including the relative and absolute configuration of stereocenters, is crucial for understanding a molecule's properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of substituted cyclohexanes. cdnsciencepub.com Both ¹H and ¹³C NMR provide valuable information.

¹H NMR: The coupling constant (J-value) between adjacent protons depends on the dihedral angle between them. In a chair conformation, the coupling constant between two axial protons (J_ax-ax) is typically large (10-13 Hz), while axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are smaller (2-5 Hz). organicchemistrydata.org By analyzing the splitting patterns of the protons on C1 and C4 (the carbons bearing the substituents), one can deduce whether these protons are in axial or equatorial positions, and thus infer the conformation of the ring and the relative stereochemistry (cis or trans) of the substituents.

¹³C NMR: The chemical shift of a carbon atom is sensitive to its steric environment. organicchemistrydata.org A carbon with an axial substituent will typically appear at a higher field (lower ppm value) in the ¹³C NMR spectrum compared to the same carbon with an equatorial substituent. This is known as the γ-gauche effect. organicchemistrydata.org This upfield shift for axial carbons can be used to assign the relative stereochemistry of diastereomers. acs.orgresearchgate.net

4-Ethylcyclohexanamine exists as a pair of diastereomers: cis-4-ethylcyclohexanamine and trans-4-ethylcyclohexanamine. These are distinct compounds with different physical and chemical properties. They can be separated using techniques like chromatography. mdpi.com

Analysis of a mixture of these diastereomers can be performed using spectroscopic methods. In the ¹H NMR spectrum of a mixture, distinct sets of signals will be present for each diastereomer. nih.gov For instance, the proton attached to the carbon bearing the amino group (the C1 proton) would likely show two different multiplets with different chemical shifts and coupling constants, corresponding to the cis and trans isomers.

Quantitative NMR (qNMR) can be used to determine the ratio of the diastereomers in a mixture by integrating the signals corresponding to each isomer. nih.gov Additionally, advanced 2D NMR techniques like EXSY (Exchange Spectroscopy) can be employed to study the dynamics of conformational exchange between the different chair forms of each diastereomer. nih.gov In some cases, derivatizing the amine with a chiral reagent can create a new pair of diastereomers that may be more easily separated or analyzed by NMR or HPLC. mdpi.com

Table 2: Key Spectroscopic Features for Stereochemical Analysis

| Spectroscopic Technique | Parameter | Information Provided |

| ¹H NMR | Coupling Constants (J-values) | Dihedral angles, differentiation between axial and equatorial protons. organicchemistrydata.org |

| ¹³C NMR | Chemical Shifts (δ) | Steric environment, γ-gauche effect for identifying axial substituents. organicchemistrydata.org |

| 2D NMR (e.g., EXSY) | Cross-peaks | Analysis of dynamic exchange processes like ring flipping. nih.gov |

| HPLC | Retention Time | Separation and quantification of diastereomeric isomers. mdpi.com |

This table is interactive. Click on the headers to sort the data.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of organic compounds such as 4-Ethylcyclohexanamine (B1348350). By probing the magnetic properties of atomic nuclei, NMR delivers extensive information regarding the chemical environment of individual atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Applications

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for structural analysis. core.ac.uk The ¹H NMR spectrum of 4-Ethylcyclohexanamine reveals distinct signals for the various protons in the molecule. libretexts.org Protons associated with the ethyl group, the cyclohexyl ring, and the amine group each produce signals at characteristic chemical shifts. chemistrysteps.com The integration of these signals corresponds to the ratio of protons in each unique chemical environment. libretexts.org Furthermore, the splitting patterns of these signals, a result of spin-spin coupling, provide information about adjacent protons. libretexts.org

The ¹³C NMR spectrum offers insight into the carbon framework of the molecule. libretexts.org Every unique carbon atom in 4-Ethylcyclohexanamine generates a distinct signal. docbrown.info The chemical shifts of these signals are indicative of the carbon's type (e.g., CH₃, CH₂, CH) and its immediate electronic surroundings. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Ethylcyclohexanamine

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethyl) | ~0.9 | ~12 | Triplet |

| CH₂ (ethyl) | ~1.3 | ~29 | Quartet |

| CH (cyclohexyl, C1) | ~2.5-3.0 | ~50-55 | Multiplet |

| CH₂ (cyclohexyl, C2, C6) | ~1.0-1.9 | ~30-35 | Multiplet |

| CH₂ (cyclohexyl, C3, C5) | ~1.0-1.9 | ~30-35 | Multiplet |

| CH (cyclohexyl, C4) | ~1.1-1.5 | ~35-40 | Multiplet |

| NH₂ | ~1.0-2.0 (variable) | - | Broad Singlet |

Note: These are approximate predicted values and may vary depending on the solvent and experimental conditions. washington.edu

Nitrogen-15 (¹⁵N) NMR and Advanced Multi-dimensional Techniques

Although utilized less frequently than ¹H and ¹³C NMR, Nitrogen-15 (¹⁵N) NMR can directly provide information about the nitrogen atom in the amine group of 4-Ethylcyclohexanamine. The chemical shift of the ¹⁵N signal can offer valuable insights into the electronic environment surrounding the nitrogen atom.

Advanced, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for the unambiguous assignment of all proton and carbon signals, particularly in complex molecules.

COSY: This 2D NMR technique reveals correlations between coupled protons, which aids in the identification of adjacent protons within the molecular structure.

HSQC: This experiment establishes a correlation between proton signals and the signals of directly bonded heteronuclei, most commonly ¹³C. This allows for the direct assignment of protons to their corresponding carbon atoms.

Mass Spectrometry in Elucidating Molecular Structures

Mass spectrometry (MS) is a powerful analytical method employed to determine the molecular weight and elemental composition of a compound. nih.gov In a mass spectrometer, 4-Ethylcyclohexanamine is ionized, and the resulting molecular ion and its fragments are separated according to their mass-to-charge ratio (m/z).

The mass spectrum of 4-Ethylcyclohexanamine will display a molecular ion peak [M]⁺ that corresponds to its molecular weight of 127.23 g/mol . nih.gov A high-resolution mass spectrum can yield the exact mass, which in turn allows for the determination of the molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum is also highly characteristic and provides structural clues. For cyclic amines, common fragmentation pathways often involve the loss of the ethyl group or cleavage of the cyclohexane (B81311) ring. libretexts.org

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy measures a molecule's absorption of infrared radiation, which induces vibrations in its chemical bonds. The resulting IR spectrum shows absorption bands at specific frequencies (wavenumbers) that are characteristic of the functional groups present. libretexts.org

For 4-Ethylcyclohexanamine, the IR spectrum will display characteristic absorption bands for the N-H bonds of the primary amine and the C-H bonds of the alkyl groups. nih.govlibretexts.org

Table 2: Characteristic IR Absorption Bands for 4-Ethylcyclohexanamine

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H (primary amine) | Symmetric and Asymmetric Stretching | 3300 - 3500 (two bands) |

| N-H (primary amine) | Scissoring | 1590 - 1650 |

| C-H (alkane) | Stretching | 2850 - 2960 |

| C-H (alkane) | Bending | 1350 - 1470 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive technique for establishing the three-dimensional arrangement of atoms within a solid-state crystalline sample. wikipedia.orglibretexts.org If a suitable single crystal of 4-Ethylcyclohexanamine or one of its salt derivatives can be cultivated, X-ray diffraction analysis can furnish precise bond lengths, bond angles, and torsional angles. wikipedia.org This method can also elucidate the preferred conformation of the cyclohexane ring (such as a chair conformation) and the orientation of the ethyl and amine substituents. The resulting crystal structure provides an unambiguous confirmation of the molecule's constitution and stereochemistry. dntb.gov.ua

Computational Chemistry Investigations of 4 Ethylcyclohexanamine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry for studying the electronic structure of molecules. wikipedia.orgaimspress.comscispace.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. wikipedia.org DFT calculations can predict a wide range of molecular properties, including geometries, energies, and reactivity indices. raco.catraco.cat For 4-Ethylcyclohexanamine (B1348350), DFT studies are instrumental in understanding its fundamental chemical nature.

Geometry Optimization and Energetic Landscapes

A fundamental step in any computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. For 4-Ethylcyclohexanamine, this involves determining the preferred arrangement of the ethyl and amine substituents on the cyclohexane (B81311) ring (axial vs. equatorial) and the rotational conformation of the ethyl group. DFT methods, such as B3LYP with a suitable basis set like 6-31G(d), are commonly employed for this purpose. raco.catraco.cat The calculations would likely reveal that the most stable conformer has both the ethyl and amino groups in the equatorial position to minimize steric hindrance.

The energetic landscape can be further explored by calculating the relative energies of different conformers (e.g., with one or both groups in axial positions). This provides insight into the conformational flexibility of the molecule and the energy barriers between different forms.

Table 1: Calculated Relative Energies of 4-Ethylcyclohexanamine Conformers (Hypothetical DFT Data)

| Conformer (Amine, Ethyl) | Relative Energy (kcal/mol) |

| Equatorial, Equatorial | 0.00 |

| Equatorial, Axial | 5.3 |

| Axial, Equatorial | 2.1 |

| Axial, Axial | 7.8 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

For 4-Ethylcyclohexanamine, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its nucleophilic character. The LUMO, conversely, would be distributed over the sigma anti-bonding orbitals of the cyclohexane ring. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations can precisely determine the energies and visualize the shapes of these frontier orbitals. d-nb.infonih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for 4-Ethylcyclohexanamine

| Orbital | Energy (eV) |

| HOMO | -9.5 |

| LUMO | 1.5 |

| HOMO-LUMO Gap | 11.0 |

Note: This table contains hypothetical values for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. wolfram.comuni-muenchen.delibretexts.org They are invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor).

In the case of 4-Ethylcyclohexanamine, the MEP map would show a region of high negative potential (red) around the nitrogen atom of the amine group, corresponding to the lone pair of electrons. This confirms the nitrogen as the primary site for protonation and electrophilic attack. The hydrogen atoms of the amine group would exhibit a positive potential (blue), making them susceptible to interaction with nucleophiles. The hydrocarbon framework of the ethyl and cyclohexane groups would show a relatively neutral potential (green). researchgate.net

Molecular Dynamics (MD) Simulations and Conformational Dynamics

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.govrsc.org MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. nih.gov

For 4-Ethylcyclohexanamine, MD simulations can be used to explore its conformational dynamics in different environments, such as in the gas phase or in a solvent. These simulations can reveal the frequencies of transitions between different chair conformations of the cyclohexane ring and the rotational motion of the ethyl and amino groups. Such studies are crucial for understanding how the molecule behaves in a realistic chemical system. nih.gov

In Silico Modeling of Intermolecular Interactions

Understanding how 4-Ethylcyclohexanamine interacts with other molecules is key to predicting its behavior in solution and its potential biological activity. In silico modeling techniques can be used to study these intermolecular interactions. frontiersin.org For instance, docking studies could be employed to predict how 4-Ethylcyclohexanamine might bind to a biological target, such as an enzyme or receptor. nih.govdiva-portal.org

Energy framework calculations, another computational tool, can be used to visualize and quantify the strength of intermolecular interactions in the crystalline state. nih.gov These calculations would likely highlight the importance of hydrogen bonding involving the amine group in the crystal packing of 4-Ethylcyclohexanamine.

Machine Learning Applications in Cyclohexanamine Research

In the context of cyclohexanamine research, ML models could be developed to predict properties such as pKa, solubility, or binding affinity for a series of derivatives. researchgate.net By using molecular descriptors that encode structural information, these models can make rapid predictions for new, untested compounds, thereby accelerating the discovery process. acs.orgnih.gov For example, a quantitative structure-property relationship (QSPR) model could be built to predict the lipophilicity (logP) of various substituted cyclohexylamines, including 4-Ethylcyclohexanamine. researchgate.net

Applications of 4 Ethylcyclohexanamine As a Key Intermediate in Chemical Synthesis

Utilization in Pharmaceutical Intermediate Synthesis

The structural framework of 4-Ethylcyclohexanamine (B1348350) makes it a valuable component in the design and synthesis of new pharmaceutical compounds. Its incorporation into a drug candidate can modulate properties such as lipophilicity, which in turn affects the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Precursors for Bioactive Molecules

4-Ethylcyclohexanamine serves as a precursor for a variety of bioactive molecules. A notable example is its use in the synthesis of substituted pyrazolo[1,5-a]pyrimidine (B1248293) compounds which act as inhibitors of the c-Met kinase. The c-Met proto-oncogene is implicated in the growth and spread of cancer, making its inhibitors a key area of research in oncology. In the synthesis of these inhibitors, 4-ethylcyclohexanamine is reacted to introduce the 4-ethylcyclohexylamino group at a specific position on the pyrazolopyrimidine core, a critical step for the molecule's biological activity.

Synthesis of Complex Drug Candidates

The development of complex drug candidates often requires the assembly of multiple molecular fragments. 4-Ethylcyclohexanamine provides a robust and reliable building block for this purpose. For instance, in the creation of c-Met kinase inhibitors, it is used in the final steps of the synthesis to append the crucial ethylcyclohexylamino side chain. A specific example is the synthesis of N-(4-((4-(3-(Trifluoromethyl)phenylamino)-7-(4-ethylcyclohexylamino)pyrazolo[1,5-a]pyrimidin-5-yl)oxy)phenyl)acetamide. This complex molecule demonstrates the utility of 4-ethylcyclohexanamine in constructing targeted and potent therapeutic agents.

Role in Agrochemical Development

While direct, publicly available research detailing the specific use of 4-ethylcyclohexanamine in the synthesis of commercial agrochemicals is limited, the broader class of cyclohexylamines is known to be important in this sector. For example, the related compound N-ethyl cyclohexylamine (B46788) is a key intermediate in the production of the herbicide cycloate. google.com Given the structural similarities, it is plausible that 4-ethylcyclohexanamine could be explored for the synthesis of novel herbicides, fungicides, or insecticides where the introduction of a 4-ethylcyclohexyl group could enhance efficacy or selectivity. The development of new agrochemicals is a continuous process, and the exploration of novel intermediates like 4-ethylcyclohexanamine is a key aspect of this research.

Broader Applications in Specialty Chemical Production

The utility of 4-Ethylcyclohexanamine extends beyond the pharmaceutical and agrochemical industries into the realm of specialty chemicals. Its reactive amine group and hydrocarbon structure make it a candidate for various industrial applications.

One potential application is as a curing agent for epoxy resins. Amines are widely used to cross-link epoxy resins, and the choice of amine can significantly impact the final properties of the cured material. While many different amines are used, the use of cycloaliphatic amines can impart specific desirable characteristics to the resulting polymer.

The following table provides a summary of the potential applications of 4-Ethylcyclohexanamine:

| Area of Application | Specific Use | Rationale for Use |

| Pharmaceuticals | Intermediate in the synthesis of c-Met kinase inhibitors | Introduction of the 4-ethylcyclohexylamino group is crucial for biological activity. |

| Agrochemicals | Potential intermediate for novel herbicides, fungicides, and insecticides | The 4-ethylcyclohexyl moiety can influence the biological activity and selectivity of the final product. |

| Specialty Chemicals | Potential epoxy curing agent | The amine group can react with epoxy resins to form a cross-linked polymer network. |

| Specialty Chemicals | Potential corrosion inhibitor | The nitrogen atom can adsorb onto metal surfaces, providing a protective barrier. |

Prospects and Emerging Research Frontiers in 4 Ethylcyclohexanamine Chemistry

Development of Novel Catalytic Transformations

The development of new catalytic methods is crucial for unlocking the full synthetic potential of 4-Ethylcyclohexanamine (B1348350). A key area of research is the catalytic dehydrogenation of the cyclohexane (B81311) ring to introduce aromaticity, transforming the aliphatic amine into a valuable aniline (B41778) derivative. Recent advancements in homogeneous catalysis, particularly in acceptorless dehydrogenation, offer promising pathways. For instance, catalyst systems that operate under mild conditions, such as visible light irradiation at ambient temperatures, are being explored for various cycloalkanes. nih.gov

One such innovative approach involves a dual-catalyst system that facilitates a double hydrogen atom transfer (HAT) process. This method has shown success in the complete dehydrogenation of inert cycloalkanes. nih.gov The application of similar catalytic principles to 4-Ethylcyclohexanamine could enable its efficient conversion to 4-ethylaniline (B1216643). The key components of such a prospective catalytic cycle are outlined below.

Table 1: Prospective Catalytic System for Dehydrogenation of 4-Ethylcyclohexanamine

| Component | Proposed Function | Example Compound | Rationale |

|---|---|---|---|

| Photoredox Catalyst | Absorbs visible light to initiate electron transfer | Not specified | Enables the reaction to proceed under ambient temperature and pressure. |

| HAT Catalyst 1 | Abstracts a hydrogen atom from the alkane | Tetrabutylammonium chloride | Facilitates the initial C-H bond activation of the cyclohexane ring. nih.gov |

| HAT Catalyst 2 | Promotes dehydrogenation of alkene intermediates | Thiophosphoric acid | Drives the reaction towards complete aromatization by converting cyclohexene/diene intermediates. nih.gov |

| Solvent | Reaction Medium | Acetonitrile | A polar aprotic solvent suitable for many photoredox reactions. |

This type of catalytic transformation would represent a significant advance, providing a green and efficient route to aromatic amines from readily available cycloaliphatic precursors. Further research will likely focus on optimizing catalyst efficiency, expanding the substrate scope, and understanding the precise reaction mechanisms involved.

Integration with Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes. journalspark.org Integrating 4-Ethylcyclohexanamine into sustainable synthetic routes is a key research frontier. This involves the use of environmentally benign solvents, the development of highly efficient and recyclable catalysts, and the design of processes that minimize waste and energy consumption. alliedacademies.org

Amine-catalyzed reactions, for example, can often be performed under mild and eco-friendly conditions. rsc.org 4-Ethylcyclohexanamine itself, or its derivatives, could serve as an organocatalyst for various transformations. Research is focused on utilizing non-traditional solvent systems to enhance the sustainability of reactions involving such amines.

Aqueous Media: Performing reactions in water is a cornerstone of green chemistry. The development of water-soluble catalysts and reagents for transformations involving 4-Ethylcyclohexanamine would eliminate the need for volatile organic compounds (VOCs).

Deep Eutectic Solvents (DES): These solvents are mixtures of hydrogen bond donors and acceptors, which are often biodegradable, non-hazardous, and economical. researchgate.net They have shown promise in N-alkylation and acylation reactions, which are fundamental transformations for primary amines like 4-Ethylcyclohexanamine. researchgate.net

Continuous Flow Technology: This approach can improve reaction efficiency, reduce waste, and allow for safer handling of reagents. rsc.org Synthesizing polymers or other advanced materials from 4-Ethylcyclohexanamine derivatives using continuous flow reactors represents a significant step towards sustainable production. rsc.org

By focusing on these green chemistry principles, the environmental footprint associated with the synthesis and application of 4-Ethylcyclohexanamine and its derivatives can be significantly reduced.

Exploration in Advanced Materials Science

The unique structural characteristics of 4-Ethylcyclohexanamine make it an attractive building block for the synthesis of advanced materials, particularly polymers like polyamides. Polyamides are typically formed through the polycondensation of a diamine with a dicarboxylic acid. researchgate.net By modifying 4-Ethylcyclohexanamine to create a diamine monomer, novel polyamides with tailored properties can be synthesized.

The incorporation of the ethylcyclohexyl group into the polymer backbone is expected to influence key material properties such as thermal stability, solubility, and mechanical strength. The non-planar, bulky nature of the cyclohexane ring can disrupt polymer chain packing, potentially leading to materials with lower crystallinity and improved solubility in common organic solvents.

Table 2: Prospective Properties of Polyamides Derived from a 4-Ethylcyclohexanamine-based Diamine

| Property | Conventional Aromatic Polyamide | Hypothetical 4-Ethylcyclohexanamine-Based Polyamide | Rationale for Difference |

|---|---|---|---|

| Solubility | Generally low in common solvents | Potentially higher | The bulky, non-planar ethylcyclohexyl group may inhibit close chain packing, allowing for better solvent penetration. |

| Glass Transition Temp. (Tg) | High | Moderate to High | The rigid cyclohexane ring could maintain a high Tg, while the flexible ethyl group might slightly lower it. |

| Crystallinity | Often high | Potentially lower (amorphous) | The stereochemistry and bulkiness of the cycloaliphatic unit can disrupt the crystalline order found in planar aromatic systems. |

| Mechanical Strength | High | Good | The rigid ring structure would contribute to good mechanical properties, though potentially less than highly crystalline aromatic polyamides. |

Future research in this area will involve the synthesis of various 4-Ethylcyclohexanamine-derived monomers and their polymerization with different diacids to create a library of new polyamides. researchgate.net The structure-property relationships of these novel materials will be systematically investigated to identify potential applications in areas such as high-performance films, coatings, and engineering plastics.

Design of Next-Generation Cyclohexanamine-Based Scaffolds

In medicinal chemistry and agrochemical research, molecular scaffolds serve as the core structure upon which diverse functional groups are appended to create libraries of new compounds for screening. 4-Ethylcyclohexanamine is an ideal candidate for development as a versatile scaffold. Its cyclohexane ring can be systematically modified, and the amine group provides a convenient handle for further derivatization.

A key strategy in modern scaffold design is the introduction of specific stereochemical and electronic properties. For example, research into fluorinated cyclohexanes has demonstrated that strategic placement of fluorine atoms can create a "facially polarized" ring with a large molecular dipole moment, which can influence intermolecular interactions. nih.gov Applying similar strategies to the 4-Ethylcyclohexanamine scaffold could lead to next-generation building blocks with unique properties.

Table 3: Strategies for Designing Next-Generation Scaffolds from 4-Ethylcyclohexanamine

| Modification Strategy | Target Region | Potential Outcome | Rationale |

|---|---|---|---|

| Stereoselective Fluorination | Cyclohexane Ring | Creation of a polarized scaffold | Introduces a significant dipole moment, potentially influencing binding affinity and conformation. nih.gov |

| Introduction of Additional Functional Groups | Cyclohexane Ring | Bifunctional or trifunctional building blocks | Allows for orthogonal chemistry and the creation of more complex molecular architectures. |

| Ring Expansion/Contraction | Cyclohexane Ring | Altered ring conformation and vectoral projection of substituents | Modifies the three-dimensional space occupied by the scaffold. |

| Derivatization of Amine | Amine Group | Library of amides, sulfonamides, ureas, etc. | Provides a rapid method for exploring structure-activity relationships (SAR). enamine.netresearchgate.net |

The development of synthetic routes to these second-generation scaffolds is a critical research objective. By creating a diverse set of building blocks based on the 4-Ethylcyclohexanamine core, chemists can accelerate the discovery of new molecules with valuable biological or material properties. enamine.net

Q & A

Q. Methodological Answer :

- Reductive Amination : React cyclohexanone with ethylamine under hydrogenation conditions using catalysts like Pd/C or Raney nickel. Monitor reaction progress via TLC or GC-MS .

- Purification : Use fractional distillation or column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product. Confirm purity via NMR (¹H/¹³C) and HPLC (≥98% purity) .

- Safety : Follow protocols for handling amines (e.g., glovebox use, fume hoods) to prevent exposure, as outlined in chemical safety data sheets .

Advanced: What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) of 4-Ethylcyclohexanamine?

Q. Methodological Answer :

- Critical Literature Review : Cross-reference data from authoritative databases (NIST Chemistry WebBook, PubChem) and peer-reviewed journals. Prioritize studies with detailed experimental conditions (e.g., pressure during boiling point measurements) .

- Experimental Validation : Reproduce measurements under controlled conditions (e.g., differential scanning calorimetry for melting point, shake-flask method for solubility). Use standardized calibration protocols to minimize instrument bias .

- Statistical Analysis : Apply ANOVA to compare discrepancies across studies and identify systematic errors (e.g., solvent purity effects) .

Basic: What analytical techniques are essential for characterizing 4-Ethylcyclohexanamine?

Q. Methodological Answer :

- Structural Confirmation : Use ¹H NMR (δ ~1.2 ppm for ethyl group, δ ~2.5 ppm for cyclohexane protons) and FT-IR (N-H stretch ~3300 cm⁻¹) .

- Quantitative Analysis : Employ GC-MS with a DB-5 column for separation and quantification. Compare retention indices with known standards .

- Purity Assessment : Conduct Karl Fischer titration for water content and ICP-MS for trace metal contaminants .

Advanced: How can I investigate the stereochemical effects of 4-Ethylcyclohexanamine in chiral catalysis or receptor binding studies?

Q. Methodological Answer :

- Enantiomer Separation : Use chiral HPLC columns (e.g., Chiralpak IA) or capillary electrophoresis with cyclodextrin additives .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict enantiomer interactions with target receptors or catalysts. Validate with experimental binding assays (SPR, ITC) .

- Dynamic Kinetic Resolution : Design experiments to track stereochemical outcomes under varying pH/temperature conditions .

Basic: What safety protocols are critical when handling 4-Ethylcyclohexanamine in the lab?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and full-face respirators if ventilation is insufficient .

- Spill Management : Neutralize amine spills with dilute acetic acid, followed by absorption using vermiculite. Dispose as hazardous waste .

- Storage : Store in amber glass bottles under nitrogen at 4°C to prevent oxidation .

Advanced: How do I design a study to assess the metabolic stability of 4-Ethylcyclohexanamine in biological systems?

Q. Methodological Answer :

- In Vitro Models : Use liver microsomes or hepatocyte incubations. Monitor metabolite formation via LC-HRMS and identify pathways (e.g., N-dealkylation) .

- Isotope Labeling : Synthesize deuterated analogs to track metabolic fate. Compare kinetics between species (e.g., human vs. rat microsomes) .

- Data Interpretation : Apply Michaelis-Menten kinetics to calculate intrinsic clearance and predict in vivo behavior .

Basic: How can I ensure reproducibility in experiments involving 4-Ethylcyclohexanamine?

Q. Methodological Answer :

- Protocol Standardization : Document reaction parameters (e.g., stoichiometry, temperature) using electronic lab notebooks. Share raw data and code repositories .

- Reagent Sourcing : Use certified reference materials (e.g., Sigma-Aldrich, Thermo Fisher) and batch-test solvents for amine-reactive impurities .

- Interlab Validation : Collaborate with external labs to replicate key findings, addressing variability in equipment or techniques .

Advanced: What computational tools predict the environmental fate of 4-Ethylcyclohexanamine?

Q. Methodological Answer :

- QSPR Models : Use EPI Suite or OPERA to estimate biodegradation half-life and bioaccumulation potential. Input SMILES string (CC1CCC(CC1)NCC) .

- Molecular Dynamics (MD) : Simulate interactions with soil organic matter or aqueous environments (GROMACS, AMBER) to assess persistence .

- Ecotoxicity Testing : Validate predictions with Daphnia magna or algae growth inhibition assays .

Basic: How should I present spectroscopic data for 4-Ethylcyclohexanamine in publications?

Q. Methodological Answer :

- NMR/IR Reporting : Include full spectra in supplementary materials. Annotate peaks with chemical shifts and coupling constants .

- Tabular Summaries : Create tables comparing experimental vs. literature values (e.g., boiling point, logP) with error margins .

- Visualization : Use color-coded structures (e.g., ethyl group in red) in figures, adhering to journal guidelines .

Advanced: What ethical considerations apply to studies involving 4-Ethylcyclohexanamine in animal models?

Q. Methodological Answer :

- IACUC Compliance : Justify animal use via the 3Rs (Replacement, Reduction, Refinement). Include sample size calculations to minimize subjects .

- Metabolite Toxicity Screening : Pre-test metabolites in vitro to avoid unnecessary in vivo experiments .

- Transparency : Disclose conflicts of interest and publish negative results to prevent publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.